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molecular formula C13H8F3NO2 B1323370 2-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 339538-65-7

2-(4-Trifluoromethylphenyl)nicotinic acid

Cat. No. B1323370
M. Wt: 267.2 g/mol
InChI Key: BSJZOKLRDOUYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713489B2

Procedure details

2-(4-Trifluoromethyl-phenyl)-nicotinic acid ethyl ester (2.33 g, 7.9 mmol) was dissolved in 40 ml of a 3:1:1 mixture of tetrahydrofuran-methanol-water, and lithium hydroxide monohydrate (828 mg, 19.8 mmol) was added. After stirring overnight at room temperature, the volatiles were removed under vacuum and 75 ml of water was added to the mixture, which was brought to pH 2 with 1N HCl. The resulting slurry was extracted with 2×100 ml of ethyl acetate, the combined organic layers were washed with brine, dried (magnesium sulfate), filtered and concentrated under vacuum to provide 2.15 g of the title compound as a colorless solid.
Name
2-(4-Trifluoromethyl-phenyl)-nicotinic acid ethyl ester
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
828 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][CH:8]=[N:7][C:6]=1[C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)C.O.[OH-].[Li+]>O1CCCC1CO.O>[F:19][C:17]([F:18])([F:20])[C:14]1[CH:13]=[CH:12][C:11]([C:6]2[N:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([OH:21])=[O:3])=[CH:16][CH:15]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
2-(4-Trifluoromethyl-phenyl)-nicotinic acid ethyl ester
Quantity
2.33 g
Type
reactant
Smiles
C(C)OC(C1=C(N=CC=C1)C1=CC=C(C=C1)C(F)(F)F)=O
Name
lithium hydroxide monohydrate
Quantity
828 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1C(CCC1)CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under vacuum and 75 ml of water
ADDITION
Type
ADDITION
Details
was added to the mixture, which
EXTRACTION
Type
EXTRACTION
Details
The resulting slurry was extracted with 2×100 ml of ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=C(C(=O)O)C=CC=N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 101.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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